3-Penten-1-yne, (Z)-

Description

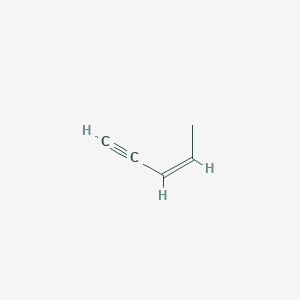

Structure

3D Structure

Properties

IUPAC Name |

(Z)-pent-3-en-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878774 | |

| Record name | 3-PENTEN-1-YNE, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1574-40-9 | |

| Record name | 3-Penten-1-yne, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTEN-1-YNE, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of (Z)-3-Penten-1-yne

This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-3-Penten-1-yne, a volatile organic compound belonging to the enyne class of molecules. This document consolidates available data on its molecular structure, physicochemical properties, reactivity, and analytical methodologies. The information is intended to support research and development activities in chemistry and related life sciences fields.

Chemical Identity and Structure

(Z)-3-Penten-1-yne, also known as cis-3-Penten-1-yne, is a five-carbon hydrocarbon containing both a double bond (alkene) and a triple bond (alkyne). The "(Z)" designation indicates that the substituents around the double bond are on the same side (cis configuration).

| Identifier | Value |

| IUPAC Name | (Z)-pent-3-en-1-yne[1] |

| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne, cis-2-Penten-4-yne[2] |

| CAS Number | 1574-40-9[1][2] |

| Molecular Formula | C₅H₆[1][2] |

| Molecular Weight | 66.10 g/mol [1] |

| Canonical SMILES | C/C=C\C#C[1] |

| InChI | InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4-[1] |

| InChIKey | XAJOPMVSQIBJCW-PLNGDYQASA-N[1] |

Physicochemical Properties

The following tables summarize the known and computed physicochemical properties of (Z)-3-Penten-1-yne. It is important to note that some of these values are estimates or have been computationally derived.

Table 2.1: General Physical Properties

| Property | Value | Source |

| Boiling Point | 44.6 °C (estimate) | ChemicalBook |

| Melting Point | -113 °C (estimate) | ChemicalBook |

| Density | 0.7385 g/cm³ (estimate) | ChemicalBook |

| Refractive Index | 1.4255 (estimate) | ChemicalBook |

| Appearance | Clear Colorless Oil | ChemicalBook |

| Solubility | Soluble in Chloroform | ChemicalBook |

| Stability | Very Volatile | ChemicalBook |

Table 2.2: Computed Properties

| Property | Value | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 69.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

Table 2.3: Thermochemical Properties

| Property | Value | Source |

| Enthalpy of Formation (gas) | ΔfH°gas | Cheméo[3] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Cheméo[3] |

| Enthalpy of Vaporization | ΔvapH° | Cheméo[3] |

| Enthalpy of Fusion | ΔfusH° | Cheméo[3] |

| Ideal Gas Heat Capacity | Cp,gas | Cheméo[3] |

| Ionization Energy | IE | Cheméo[3] |

Reactivity and Stability

(Z)-3-Penten-1-yne is a reactive molecule due to the presence of both a double and a triple bond. It can undergo reactions typical of alkenes and alkynes, such as hydrogenation, halogenation, and hydration. The compound is described as very volatile.[4]

The NIST Chemistry WebBook provides reaction thermochemistry data for the hydrogenation of (Z)-3-Penten-1-yne to pentane:

3H₂ + C₅H₆ → C₅H₁₂[5]

Due to its volatility and potential for hazardous reactions, appropriate safety precautions should be taken when handling this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (Z)-3-Penten-1-yne are not widely available in the public literature. However, based on the analysis of similar volatile organic compounds and enynes, the following general methodologies can be applied.

4.1. Synthesis

The stereoselective synthesis of (Z)-enynes can be challenging. General methods for the synthesis of enynes often involve coupling reactions. A potential synthetic route could involve the partial reduction of a suitable diyne precursor using a catalyst that favors the formation of the Z-alkene, such as Lindlar's catalyst. Alternatively, stereoselective olefination reactions could be employed.

4.2. Purification

Given its volatility, purification of (Z)-3-Penten-1-yne would likely be achieved by distillation. Due to its relatively low boiling point, fractional distillation under atmospheric or slightly reduced pressure would be a suitable method to separate it from less volatile impurities.

4.3. Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like (Z)-3-Penten-1-yne.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification.

-

General Protocol:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the GC.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is typically used to facilitate separation, for example, starting at a low temperature and ramping up to a higher temperature.

-

Detection: The eluted compounds are detected by the mass spectrometer.

-

-

Expected Results: The mass spectrum of (Z)-3-Penten-1-yne would show a molecular ion peak corresponding to its molecular weight (m/z = 66) and a characteristic fragmentation pattern. The NIST WebBook contains mass spectral data for 3-Penten-1-yne (mixture of isomers).[6][7]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of (Z)-3-Penten-1-yne, particularly for confirming the (Z)-stereochemistry of the double bond.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms provide detailed information about the molecular structure.

-

General Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts of the vinylic and acetylenic protons and carbons, as well as the coupling constant between the vinylic protons, will be characteristic of the (Z)-enyne structure. A smaller coupling constant (typically < 12 Hz) for the vinylic protons is indicative of a cis-configuration.

-

-

Expected Results: The ¹H NMR spectrum would show distinct signals for the methyl, vinylic, and acetylenic protons. The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

Biological Activity

Specific biological activity data for (Z)-3-Penten-1-yne is not available in the reviewed literature. However, the broader class of enyne derivatives has been reported to exhibit biological activities. Some enynes isolated from natural sources have shown anti-inflammatory properties. This suggests that (Z)-3-Penten-1-yne could be a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Visualizations

Diagram 6.1: General Synthetic Approach

A possible synthetic route to (Z)-3-Penten-1-yne.

Diagram 6.2: Analytical Workflow

References

- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 3. 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Penten-1-yne, 3-methyl- (CAS 1574-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 6. 3-Penten-1-yne [webbook.nist.gov]

- 7. 3-Penten-1-yne [webbook.nist.gov]

Technical Guide: (Z)-3-Penten-1-yne (CAS: 1574-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Penten-1-yne, a terminal enyne with defined cis-stereochemistry, represents a versatile building block in organic synthesis. Its unique structure, featuring both a reactive alkyne and a Z-configured alkene, allows for diverse and stereospecific chemical transformations. This document provides a comprehensive overview of its physicochemical properties, proposed synthetic methodologies, characteristic reactivity, and potential, albeit underexplored, relevance in the context of medicinal chemistry and drug development. While specific biological data for this compound is limited, the known reactivity of the enyne and terminal alkyne functionalities suggests potential applications as a chemical probe or a precursor to more complex bioactive molecules.

Chemical Identity and Physicochemical Properties

(Z)-3-Penten-1-yne is a five-carbon hydrocarbon featuring a terminal triple bond at position 1 and a cis-double bond between carbons 3 and 4.[1][2] Its fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of (Z)-3-Penten-1-yne

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1574-40-9 | [3][4] |

| Molecular Formula | C₅H₆ | [2][3] |

| Molecular Weight | 66.10 g/mol | [2][3] |

| IUPAC Name | (Z)-pent-3-en-1-yne | [2] |

| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne | [1][2] |

| Appearance | Not specified; likely a volatile liquid | N/A |

| Boiling Point | 44.6 °C (estimated) | N/A |

| Melting Point | -113 °C (estimated) | N/A |

| Density | 0.7385 g/cm³ (estimated) | N/A |

| XLogP3-AA | 1.6 |[2] |

Synthesis and Experimental Protocols

The stereoselective synthesis of (Z)-enynes is a well-established field in organic chemistry. While a specific protocol dedicated solely to (Z)-3-penten-1-yne is not prominently available, its synthesis can be achieved through established modern catalytic methods that favor the formation of Z-isomers. One such powerful and contemporary method involves the nickel-catalyzed intermolecular cross-alkylalkynylation.

Proposed Experimental Protocol: Ni-Catalyzed Stereoselective Synthesis

This protocol is adapted from general methodologies for the Z-selective synthesis of 1,3-enynes.[5] It involves the coupling of a terminal alkyne with an unsaturated carbonyl compound in the presence of a nickel catalyst.

Objective: To synthesize (Z)-3-Penten-1-yne via a stereoselective nickel-catalyzed reaction.

Materials:

-

Propyne (or a suitable propyne surrogate)

-

Acetaldehyde

-

Nickel(II) acetylacetonate [Ni(acac)₂]

-

Tricyclohexylphosphine (PCy₃)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

-

Standard work-up and purification supplies (silica gel, solvents for chromatography)

Methodology:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Ni(acac)₂ (5 mol%) and PCy₃ (10 mol%). Anhydrous THF is added, and the mixture is stirred to form the catalyst complex.

-

Reaction Assembly: To the stirred catalyst solution at room temperature, acetaldehyde (1.2 equivalents) is added, followed by the slow, dropwise addition of DIBAL-H (2.5 equivalents).

-

Substrate Addition: Propyne gas is bubbled through the solution (or a suitable propyne source is added, 1.0 equivalent) at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C, followed by an aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure (Z)-3-penten-1-yne.

Spectroscopic Characterization

Table 2: Predicted and Database Spectroscopic Data

| Spectrum Type | Key Features | Source(s) |

|---|---|---|

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 66. Key fragments would arise from loss of H, CH₃. | [6] |

| ¹H NMR (Predicted) | Complex multiplets for vinyl protons, a doublet for the methyl group, and a singlet/triplet for the acetylenic proton. The cis-coupling constant (J) between vinyl protons is expected to be in the range of 7-12 Hz. | N/A |

| ¹³C NMR (Predicted) | Signals expected for two sp-hybridized carbons (alkyne) and two sp²-hybridized carbons (alkene), plus one sp³-hybridized carbon (methyl). | N/A |

| Infrared (IR) | Characteristic absorptions expected for ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=C stretch (~1650 cm⁻¹), and Z-alkene C-H bend (~700 cm⁻¹). | N/A |

Reactivity and Synthetic Applications

The dual functionality of (Z)-3-penten-1-yne makes it a valuable synthon. The terminal alkyne and the Z-alkene can react independently or in concert, providing access to a wide range of molecular architectures.

Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile. This allows for:

-

Coupling Reactions: Participation in Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex enynes or diynes.[7]

-

Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form propargyl alcohols.

-

Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, a cornerstone of bioorthogonal chemistry.[8]

Reactions of the Z-Alkene

The cis-double bond can undergo a variety of addition reactions, often with stereochemical implications:

-

Hydrogenation: Selective reduction of the double bond can be achieved using specific catalysts, preserving the alkyne. Conversely, catalysts like Lindlar's catalyst can reduce the alkyne to a Z-alkene, forming a (Z,Z)-diene.

-

Halogenation and Dihydroxylation: Addition of electrophiles like Br₂ or dihydroxylating agents (e.g., OsO₄) across the double bond.

-

Cycloaddition Reactions: The alkene can act as the 2π component in [3+2] and [4+2] (Diels-Alder) cycloadditions, leading to the formation of five- and six-membered rings, respectively.

Caption: Proposed synthesis of (Z)-3-Penten-1-yne.

Relevance in Drug Development and Biological Activity

Direct studies on the biological activity or toxicity of (Z)-3-penten-1-yne are not available in the current literature. However, its structural motifs are relevant to drug development and chemical biology.

-

Cytotoxicity of Terminal Alkynes: While simple hydrocarbons generally have low toxicity, some studies have shown that more complex molecules containing terminal alkyne functionalities can exhibit significant cytotoxic activity. For example, certain 6-alkynylpurines have shown cytotoxicity comparable to known anticancer drugs.[9] This suggests that while (Z)-3-penten-1-yne itself is not expected to be a potent drug, it can serve as a valuable starting material for the synthesis of potentially bioactive compounds.

-

Bioorthogonal Chemistry: The terminal alkyne is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a biological system without interfering with native biochemical processes.[7] This makes (Z)-3-penten-1-yne a potential tool for chemical biologists, for example, in the synthesis of probes to label and track biomolecules in living cells.

-

Enyne Natural Products: The enyne functional group is present in numerous natural products that exhibit a range of biological activities, including anti-inflammatory and antibiotic effects.[10][11] This highlights the importance of the enyne scaffold in molecular design for drug discovery.

Caption: Key reactive sites of (Z)-3-Penten-1-yne.

Conclusion and Future Outlook

(Z)-3-Penten-1-yne is a simple yet synthetically potent molecule. While its physicochemical properties are reasonably well-documented in databases, there is a notable lack of specific, published experimental data regarding its synthesis, detailed spectroscopic characterization, and biological activity. The primary value of this compound lies in its potential as a stereochemically-defined building block. The presence of two distinct and highly reactive functional groups allows for a wide array of subsequent chemical transformations. For researchers in drug discovery, its most immediate application is likely as a starting material for the synthesis of more complex target molecules or as a fragment for incorporation into larger scaffolds. Future work should focus on publishing detailed, reproducible synthetic protocols and thorough spectroscopic characterization to make this versatile building block more accessible to the scientific community. Furthermore, toxicological and biological screening, even if preliminary, would provide a valuable baseline for its potential use in medicinal chemistry and chemical biology applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-Penten-1-yne - CAS - 1574-40-9 | Axios Research [axios-research.com]

- 4. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Penten-1-yne [webbook.nist.gov]

- 7. DSpace [scholarworks.wm.edu]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of Conjugated Fluoro Enynes - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-3-Penten-1-yne molecular weight and formula

This guide provides a concise overview of the fundamental molecular properties of (Z)-3-Penten-1-yne, a chemical compound of interest to researchers and professionals in drug development and organic synthesis.

Molecular Data

The essential molecular information for (Z)-3-Penten-1-yne is summarized in the table below. This data is critical for analytical method development, quality control applications, and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₆ | PubChem[1], NIST[2][3], Axios Research[4], Cheméo, Guidechem[5] |

| Molecular Weight | 66.10 g/mol | PubChem[1], Axios Research |

| Monoisotopic Mass | 66.0469501914 Da | PubChem[1] |

(Z)-3-Penten-1-yne, also known as cis-3-Penten-1-yne, is a hydrocarbon containing both a double and a triple bond.[1][2] Its specific stereochemistry, with the double bond in the cis- or (Z)- configuration, influences its physical and chemical properties. The molecular formula C₅H₆ indicates a composition of five carbon atoms and six hydrogen atoms.[1][2][3][4][5][6] The molecular weight is approximately 66.10 g/mol .[1][2][7]

References

- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 3. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 4. (Z)-3-Penten-1-yne - CAS - 1574-40-9 | Axios Research [axios-research.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Penten-1-yne [webbook.nist.gov]

- 7. 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (Z)-3-penten-1-yne. Due to the limited availability of experimentally-derived public data for this specific isomer, this guide presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy. It also includes a comprehensive experimental protocol for the acquisition of ¹H NMR data for volatile organic compounds and illustrative diagrams to clarify structural relationships and experimental workflows.

Data Presentation: Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for (Z)-3-penten-1-yne. These predictions are based on typical chemical shift values and coupling constants for similar structural motifs.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~3.1 | Doublet of Quartets (dq) | J_1-4 ≈ 2.5 Hz, J_1-5 ≈ 2.5 Hz | 1H |

| H-3 | ~5.6 | Doublet of Quartets (dq) | J_3-4 ≈ 11.0 Hz, J_3-5 ≈ 2.0 Hz | 1H |

| H-4 | ~6.1 | Doublet of Quartets (dq) | J_4-3 ≈ 11.0 Hz, J_4-1 ≈ 2.5 Hz | 1H |

| H-5 | ~1.9 | Doublet of Doublets (dd) | J_5-4 ≈ 7.0 Hz, J_5-3 ≈ 2.0 Hz | 3H |

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of a volatile compound such as (Z)-3-penten-1-yne is provided below.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and that has a low freezing point if low-temperature experiments are required. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Concentration: Prepare a dilute solution of (Z)-3-penten-1-yne (typically 1-5 mg) in the chosen deuterated solvent (0.5-0.7 mL). Due to the volatility of the compound, this should be done in a well-ventilated fume hood.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

-

Sealing: For volatile samples, it is crucial to properly seal the NMR tube. A standard plastic cap may not be sufficient to prevent sample loss. For low-boiling point compounds, flame-sealing the NMR tube or using a J. Young NMR tube with a resealable Teflon valve is recommended to prevent evaporation and ensure a stable sample concentration during the experiment.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H in the sample.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is essential for obtaining sharp resonance lines and resolving fine coupling patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for ¹H NMR.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

-

Temperature: The experiment should be run at a stable temperature, typically 298 K (25 °C).

-

3. Data Processing and Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration: Integrate the area under each resonance signal to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.

Mandatory Visualizations

The following diagrams illustrate the structural features of (Z)-3-penten-1-yne and the general workflow of a ¹H NMR experiment.

Caption: Molecular structure of (Z)-3-penten-1-yne with key ¹H-¹H J-coupling interactions.

An In-Depth Technical Guide to the GC-MS Analysis of (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (Z)-3-Penten-1-yne. It is designed to furnish researchers, scientists, and professionals in drug development with the core data, experimental protocols, and logical frameworks necessary for the precise identification and characterization of this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Quantitative Data Summary

The quantitative data derived from the GC-MS analysis of (Z)-3-Penten-1-yne is summarized in the tables below. This includes key physical and chemical properties, chromatographic parameters, and mass spectrometric data.

Table 1: Physicochemical and Chromatographic Data for (Z)-3-Penten-1-yne

| Parameter | Value | Source |

| Molecular Formula | C₅H₆ | PubChem[1] |

| Molecular Weight | 66.1011 g/mol | NIST[2], PubChem[1] |

| CAS Number | 1574-40-9 | NIST[3] |

| IUPAC Name | (Z)-pent-3-en-1-yne | PubChem[1] |

| Kovats Retention Index | 525 (Standard non-polar column) | NIST |

Table 2: Mass Spectrometry Data for 3-Penten-1-yne

The following table presents the mass-to-charge ratio (m/z) and relative intensity of the main fragments observed in the electron ionization mass spectrum of 3-Penten-1-yne. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) |

| 27 | 12.8 |

| 37 | 10.6 |

| 38 | 17.0 |

| 39 | 74.5 |

| 40 | 14.9 |

| 50 | 19.1 |

| 51 | 36.2 |

| 61 | 5.3 |

| 62 | 8.5 |

| 63 | 18.1 |

| 64 | 11.7 |

| 65 | 55.3 |

| 66 | 100.0 (Molecular Ion & Base Peak) |

| 67 | 6.4 |

Experimental Protocols

A detailed methodology for the GC-MS analysis of (Z)-3-Penten-1-yne is provided below. This protocol is based on established methods for the analysis of volatile organic compounds and specific parameters reported for related isomers.[2]

Sample Preparation

For the analysis of (Z)-3-Penten-1-yne, which is a volatile hydrocarbon, sample preparation will depend on the matrix.

-

Neat Standard: A stock solution of (Z)-3-Penten-1-yne should be prepared in a volatile solvent such as methanol or pentane. A dilution series can then be created to the desired concentration range.

-

Headspace Analysis: For samples where the analyte is present in a complex matrix (e.g., biological fluids, environmental samples), headspace solid-phase microextraction (HS-SPME) is a suitable technique for extraction and preconcentration of the volatile analyte before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of (Z)-3-Penten-1-yne, based on data from the NIST database for 3-penten-1-yne.

-

Gas Chromatograph (GC) System:

-

Injection Port: Split/splitless injector. For trace analysis, a splitless injection is recommended.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: CP-Sil 5 CB MS capillary column (50 m length x 0.32 mm internal diameter x 0.4 µm film thickness) or an equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 0 °C, hold for 3 minutes.

-

Ramp 1: Increase to 50 °C at a rate of 3 °C/minute.

-

Ramp 2: Increase to 220 °C at a rate of 5 °C/minute.

-

Final hold: Hold at 220 °C for 30 minutes.

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 25 to 100

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mass spectral fragmentation pathway of (Z)-3-Penten-1-yne.

GC-MS Experimental Workflow

References

An In-depth Technical Guide to the Infrared Spectroscopy of (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of (Z)-3-Penten-1-yne, a molecule of interest in various chemical research and development sectors. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive analysis based on the well-established principles of group frequency correlation in infrared spectroscopy. The information herein is intended to guide researchers in predicting, interpreting, and utilizing the infrared spectrum of this compound.

Molecular Structure and Expected Vibrational Modes

(Z)-3-Penten-1-yne is an organic molecule with the chemical formula C₅H₆.[1] Its structure features two key functional groups: a cis-disubstituted carbon-carbon double bond (C=C) and a terminal carbon-carbon triple bond (C≡C). The presence of these groups, along with C-H bonds of varying types (alkenyl, alkynyl, and alkyl), dictates the characteristic absorption bands in its infrared spectrum.

The primary vibrational modes expected for (Z)-3-Penten-1-yne are:

-

≡C-H stretch: Associated with the terminal alkyne.

-

C≡C stretch: The stretching vibration of the triple bond.

-

=C-H stretch: Associated with the hydrogens on the cis-double bond.

-

C=C stretch: The stretching vibration of the double bond.

-

-CH₃ stretch: Asymmetric and symmetric stretching of the methyl group.

-

=C-H bend (out-of-plane): A characteristic bending vibration for cis-disubstituted alkenes.

-

≡C-H bend: Bending vibration of the terminal alkyne C-H bond.

-

-CH₃ bend: Asymmetric and symmetric bending of the methyl group.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption frequencies, their expected intensities, and the corresponding vibrational assignments for (Z)-3-Penten-1-yne. These predictions are derived from established correlation tables for infrared spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~3020 | Medium | =C-H Stretch (cis-Alkene) |

| ~2970, ~2870 | Medium | -CH₃ Asymmetric and Symmetric Stretch |

| ~2120 | Medium to Weak | C≡C Stretch (Terminal Alkyne) |

| ~1650 | Medium, Sharp | C=C Stretch (cis-Alkene) |

| ~1450, ~1375 | Medium | -CH₃ Asymmetric and Symmetric Bend |

| ~700 | Strong, Broad | =C-H Bend (Out-of-plane, cis) |

| ~630 | Strong, Broad | ≡C-H Bend |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the infrared spectrum of liquid and solid samples with minimal to no sample preparation.[2] This method is highly suitable for analyzing a liquid sample like (Z)-3-Penten-1-yne.

Objective: To obtain the infrared spectrum of (Z)-3-Penten-1-yne using ATR-FTIR spectroscopy.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal).

-

Sample of (Z)-3-Penten-1-yne.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

-

Allow the solvent to fully evaporate.

-

Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small drop of liquid (Z)-3-Penten-1-yne onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 64 scans are sufficient).

-

The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the final absorbance spectrum.

-

-

Data Processing:

-

Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts involved in the infrared spectroscopy of (Z)-3-Penten-1-yne, the following diagrams are provided.

Caption: Workflow for ATR-FTIR analysis.

Caption: Functional group and IR region correlation.

References

An In-depth Technical Guide to the Physical Properties of cis-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cis-3-Penten-1-yne (CAS RN: 1574-40-9), an important unsaturated hydrocarbon in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical and Chemical Properties

cis-3-Penten-1-yne is a volatile, colorless oil at room temperature.[1] Its structure, featuring both a double (cis-configured) and a triple bond, imparts unique reactivity and physical characteristics. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ | [2][3] |

| Molecular Weight | 66.10 g/mol | [2][3][4] |

| Boiling Point | 44.6 °C | [5] |

| Melting Point | -113 °C (estimate) | [5][6] |

| Density | 0.7385 g/cm³ (estimate) | [1][5][6] |

| Refractive Index | 1.4255 (estimate) | [1][5][6] |

| Appearance | Clear Colorless Oil | [1][6] |

| Solubility | Soluble in Chloroform.[1][5][6] Slightly soluble in Methanol (with heating) and Hexanes.[7] Insoluble in water.[8][9] |

Logical Relationship of Molecular Structure to Physical Properties

The physical properties of cis-3-Penten-1-yne are a direct consequence of its molecular structure. The presence of both a cis-alkene and an alkyne functional group in a five-carbon chain results in a molecule that is weakly polar.[8] Its relatively low molecular weight and the absence of strong intermolecular forces, such as hydrogen bonding, lead to a low boiling point and melting point. The hydrocarbon nature of the molecule dictates its solubility, rendering it miscible with non-polar organic solvents but insoluble in water.[9]

Figure 1. Influence of molecular structure on physical properties.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of a volatile organic liquid like cis-3-Penten-1-yne are provided below. These are generalized standard laboratory methods.

Boiling Point Determination (Distillation Method)

The boiling point of a volatile liquid can be accurately determined using simple distillation.[1] This method also serves to purify the liquid.

Materials:

-

Round-bottom flask

-

Distillation head with condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Sample of cis-3-Penten-1-yne

Procedure:

-

Assemble the simple distillation apparatus.

-

Place a small volume of cis-3-Penten-1-yne and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point.[1]

Density Determination

The density of a liquid is determined by measuring the mass of a known volume.

Materials:

-

Volumetric flask or graduated cylinder (e.g., 10 mL)

-

Analytical balance

-

Sample of cis-3-Penten-1-yne

Procedure:

-

Measure and record the mass of a clean, dry volumetric flask or graduated cylinder on an analytical balance.[10]

-

Carefully add a precise volume of cis-3-Penten-1-yne to the flask or cylinder. Record the exact volume.

-

Measure and record the combined mass of the container and the liquid.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[11]

Refractive Index Measurement

A refractometer is used to measure the refractive index of a liquid, which is a characteristic property.

Materials:

-

Abbe refractometer

-

Pasteur pipette

-

Sample of cis-3-Penten-1-yne

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry.[12]

-

Calibrate the refractometer if necessary, typically with distilled water.

-

Using a Pasteur pipette, place a few drops of cis-3-Penten-1-yne onto the lower prism.

-

Close the prism assembly carefully to spread the sample into a thin film.

-

Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp and clear.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent.[12][13]

General Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of a liquid organic compound.

Figure 2. General workflow for physical property determination.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characterization step.

Materials:

-

Small test tubes

-

Graduated pipette or dropper

-

Sample of cis-3-Penten-1-yne

-

Various solvents (e.g., water, chloroform, hexanes, methanol)

Procedure:

-

Place a small, measured amount (e.g., 0.1 mL) of cis-3-Penten-1-yne into a test tube.

-

Add a small portion (e.g., 0.5 mL) of the solvent to be tested.

-

Vigorously shake or vortex the test tube.[7]

-

Observe if the sample dissolves completely to form a homogeneous solution.

-

If the sample dissolves, it is considered soluble in that solvent. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.

-

Repeat the procedure for each solvent to be tested.[4]

Melting Point Determination

Given the very low melting point of cis-3-Penten-1-yne (-113 °C), its determination requires specialized low-temperature apparatus and is not typically performed in a standard organic chemistry laboratory. The procedure would involve a cryostat or a specialized low-temperature melting point apparatus. The general principle involves cooling a capillary tube containing the sample until it solidifies and then slowly warming it while observing the temperature range over which it melts.[2][8]

References

- 1. vernier.com [vernier.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. studylib.net [studylib.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. faculty.weber.edu [faculty.weber.edu]

(Z)-3-Penten-1-yne synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-Penten-1-yne, including its nomenclature, physicochemical properties, and detailed spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Nomenclature and Synonyms

(Z)-3-Penten-1-yne is a volatile organic compound with the chemical formula C₅H₆. Due to its structure, it is also known by a variety of alternative names and synonyms. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Synonym/Alternative Name | Reference |

| cis-3-Penten-1-yne | [1] |

| (3Z)-3-Penten-1-yne | [2] |

| cis-Penten-1-yne | [2] |

| Z-3-Penten-1-yne | [1] |

| cis-2-Penten-4-yne | [2] |

| (Z)-pent-3-en-1-yne | [1] |

| Pent-1-yn-3-ene, (Z)- | [1] |

| (Z)-CH3CH=CHC≡CH | [2] |

CAS Number: 1574-40-9[1]

Physicochemical Properties

A summary of the key physical and chemical properties of (Z)-3-Penten-1-yne is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [1] |

| Molecular Weight | 66.10 g/mol | [1] |

| Boiling Point | 48-50 °C | |

| Melting Point | -100 °C | |

| Density | 0.738 g/cm³ | |

| Refractive Index | 1.443 |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of (Z)-3-Penten-1-yne. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass spectra.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 1.70 (dd, J=7.0, 1.8 Hz, 3H) | CH₃ |

| 3.05 (d, J=2.3 Hz, 1H) | C≡CH |

| 5.45 (dq, J=10.8, 1.8 Hz, 1H) | =CH-C≡ |

| 6.15 (dq, J=10.8, 7.0 Hz, 1H) | CH₃-CH= |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | ≡C-H stretch | Strong |

| ~2100 | C≡C stretch | Medium |

| ~1650 | C=C stretch | Medium |

| ~700 | cis C-H bend | Strong |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 66 | 100 | [M]⁺ (Molecular Ion) |

| 65 | 85 | [M-H]⁺ |

| 51 | 40 | [C₄H₃]⁺ |

| 39 | 60 | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation

A common and effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

Reaction Scheme:

Penta-1,3-diyne + H₂ (in the presence of Lindlar's catalyst) → (Z)-3-Penten-1-yne

General Procedure:

-

Catalyst Preparation: A flask is charged with Lindlar's catalyst and a suitable solvent (e.g., methanol or hexane).

-

Reaction Setup: The flask is connected to a hydrogen gas source (typically a balloon or a gas burette). The system is purged with hydrogen to remove air.

-

Addition of Starting Material: A solution of penta-1,3-diyne in the same solvent is added to the reaction flask.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature, and the uptake of hydrogen is monitored. The reaction is stopped after the absorption of one equivalent of hydrogen to prevent over-reduction to the corresponding alkane. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is carefully removed under reduced pressure, taking care to avoid loss of the volatile product.

-

Purification: The crude product is purified by distillation to yield pure (Z)-3-Penten-1-yne.[3][4][5]

Visualizations

Experimental Workflow for (Z)-3-Penten-1-yne Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of (Z)-3-Penten-1-yne as described in the experimental protocol section.

Caption: General workflow for the synthesis and purification of (Z)-3-Penten-1-yne.

This technical guide provides a foundational understanding of (Z)-3-Penten-1-yne for research and development purposes. For specific applications, further investigation into reaction optimization and safety protocols is recommended.

References

An In-depth Technical Guide on (Z)-3-Penten-1-yne: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of (Z)-3-Penten-1-yne (also known as cis-3-Penten-1-yne). The information is curated for professionals in research, science, and drug development who require detailed chemical information.

Introduction

(Z)-3-Penten-1-yne is a volatile, unsaturated hydrocarbon containing both a double and a triple bond. Its stereochemistry, with the cis configuration of the double bond, imparts specific reactivity and spatial arrangement, making it a molecule of interest in organic synthesis. While not extensively studied for its biological activity, its structural motif is relevant in the synthesis of more complex molecules.

Discovery and History

The definitive first synthesis of (Z)-3-Penten-1-yne is not prominently documented in readily available chemical literature, suggesting its initial preparation may have been part of a broader study on enyne synthesis or as an intermediate in a more complex synthesis that did not focus on the detailed characterization of this specific isomer. Early research into vinylacetylene derivatives and the stereoselective synthesis of alkenes and alkynes laid the groundwork for the eventual isolation and characterization of both the cis and trans isomers of 3-penten-1-yne.

Key developments in stereoselective reduction of alkynes, such as the use of Lindlar's catalyst for the synthesis of cis-alkenes, were crucial for the controlled synthesis of (Z)-enynes. While a specific "discovery" paper for (Z)-3-Penten-1-yne is not easily identifiable, its characterization and properties are well-documented in various chemical databases, indicating its synthesis and identification were achieved through the application of established synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (Z)-3-Penten-1-yne is presented in the tables below for easy reference and comparison.

Table 1: General Properties of (Z)-3-Penten-1-yne

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [1][2] |

| Molecular Weight | 66.10 g/mol | [1] |

| CAS Number | 1574-40-9 | [1] |

| IUPAC Name | (Z)-pent-3-en-1-yne | [1] |

| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne | [1][3] |

Table 2: Spectroscopic Data of (Z)-3-Penten-1-yne

| Spectroscopic Data | Value | Reference |

| ¹H NMR | Data available in spectral databases. | |

| ¹³C NMR | Data available in spectral databases. | |

| Mass Spectrum (EI) | Major peaks at m/z 66, 65, 51, 39. | |

| Infrared Spectrum | Characteristic peaks for C≡C-H stretch, C=C stretch, and cis-C-H bend. |

Experimental Protocols

Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation

A common method for the synthesis of cis-alkenes from alkynes is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[4][5]

Reactants:

-

Pent-2-yn-1-ol

-

Hydrogen gas (H₂)

-

Lindlar's catalyst

-

Solvent (e.g., hexane)

-

Dehydrating agent (e.g., P₂O₅ or H₂SO₄)

Procedure:

-

Partial Hydrogenation: Pent-2-yn-1-ol is dissolved in a suitable solvent and subjected to hydrogenation in the presence of Lindlar's catalyst. The reaction is carefully monitored to ensure the addition of only one equivalent of hydrogen to stereoselectively form (Z)-pent-2-en-1-ol.

-

Dehydration: The resulting (Z)-pent-2-en-1-ol is then dehydrated using a strong dehydrating agent to eliminate a molecule of water and form the terminal alkyne, yielding (Z)-3-Penten-1-yne.

-

Purification: The final product is purified by distillation to remove any remaining starting materials, byproducts, and solvent.

Characterization: The structure and purity of the synthesized (Z)-3-Penten-1-yne are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationships in Synthesis

The synthesis of (Z)-3-Penten-1-yne is a multi-step process that relies on the principles of stereoselective catalysis and elimination reactions. The logical flow of this synthetic approach can be visualized as follows.

Caption: A simplified workflow for the synthesis of (Z)-3-Penten-1-yne.

Biological Activity and Drug Development Relevance

Currently, there is a lack of specific studies on the biological activity of (Z)-3-Penten-1-yne itself. However, the enyne moiety is present in various natural products and synthetically designed molecules with interesting biological profiles. Therefore, (Z)-3-Penten-1-yne can be considered a valuable building block in medicinal chemistry for the synthesis of more complex and potentially bioactive compounds. Its defined stereochemistry allows for the precise construction of molecular architectures where spatial arrangement is critical for biological function.

Conclusion

(Z)-3-Penten-1-yne is a simple yet structurally important enyne. While its discovery is not attributed to a single seminal publication, its synthesis and characterization are well-established within the broader context of organic chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and professionals who wish to work with or explore the applications of this molecule in their respective fields. Further research into its potential biological activities could unveil new applications for this versatile chemical building block.

References

A Theoretical and Spectroscopic Exploration of (Z)-3-Penten-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to characterize the molecular structure and properties of (Z)-3-Penten-1-yne. Due to the limited availability of published theoretical studies on this specific molecule, this document outlines the established computational workflows and provides illustrative data that would be expected from such an investigation. Furthermore, it details the experimental protocols, particularly microwave spectroscopy, that are crucial for validating and refining theoretical models.

Introduction to (Z)-3-Penten-1-yne

(Z)-3-Penten-1-yne, also known as cis-3-penten-1-yne, is a small hydrocarbon containing both a double and a triple carbon-carbon bond.[1][2] Its structure presents an interesting case for theoretical study due to the interplay of electronic effects from the pi systems and the steric constraints of the cis configuration. Understanding the precise geometry, vibrational modes, and conformational landscape of this molecule is fundamental for its potential applications in organic synthesis and materials science.

Computational Methodology

The theoretical investigation of (Z)-3-Penten-1-yne involves a multi-step computational workflow. This process begins with an initial guess of the molecular geometry, followed by optimization to find the lowest energy structure. Subsequent calculations can then be performed to determine various molecular properties.

Geometry Optimization

The first step in the computational analysis is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization using quantum mechanical methods. A common and effective approach is to use Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule, thereby finding the most stable three-dimensional structure.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared (IR) spectrum. This can be compared with experimental IR data to assess the accuracy of the computational method.

Rotational Constant Prediction

The optimized molecular geometry can be used to calculate the principal moments of inertia (Ia, Ib, Ic) and, subsequently, the rotational constants (A, B, C). These constants are fundamental parameters in rotational spectroscopy and their theoretical prediction is essential for the analysis of experimental microwave spectra.

Theoretical Data Summary

The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on (Z)-3-Penten-1-yne. The values presented here are illustrative and represent typical expectations for a molecule of this nature, based on standard bond lengths and computational chemistry principles.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1≡C2 | 1.21 Å |

| C2-C3 | 1.43 Å | |

| C3=C4 | 1.34 Å | |

| C4-C5 | 1.51 Å | |

| C1-H1 | 1.06 Å | |

| C3-H2 | 1.08 Å | |

| C4-H3 | 1.09 Å | |

| C5-H4,5,6 | 1.09 Å | |

| Bond Angle | ∠C1C2C3 | 178.5° |

| ∠C2C3C4 | 125.2° | |

| ∠C3C4C5 | 128.1° | |

| ∠H2C3C4 | 118.9° | |

| ∠H3C4C5 | 115.3° | |

| Dihedral Angle | ∠H2C3C4H3 | 0.0° |

| ∠C2C3C4C5 | 0.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative, selected modes)

| Mode | Frequency (cm-1) | Intensity (km/mol) | Description |

| ν1 | 3320 | 85 | ≡C-H stretch |

| ν2 | 2150 | 30 | C≡C stretch |

| ν3 | 1655 | 50 | C=C stretch |

| ν4 | 3020 | 40 | =C-H stretch |

| ν5 | 2980 | 65 | -CH3 asymmetric stretch |

| ν6 | 2910 | 55 | -CH3 symmetric stretch |

| ν7 | 1450 | 25 | -CH3 deformation |

| ν8 | 950 | 15 | =C-H out-of-plane bend |

Table 3: Calculated Rotational Constants (Illustrative)

| Constant | Value (GHz) |

| A | 9.850 |

| B | 2.750 |

| C | 2.250 |

Experimental Validation: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of a molecule in the gas phase. The NIST Chemistry WebBook indicates that microwave spectra are available for (Z)-3-Penten-1-yne, highlighting the importance of this experimental method for this molecule.[3] By analyzing the frequencies of the rotational transitions, it is possible to determine the experimental rotational constants with very high accuracy.

Experimental Protocol for Microwave Spectroscopy

-

Sample Preparation: A sample of (Z)-3-Penten-1-yne is introduced into the high-vacuum chamber of a microwave spectrometer. The sample is typically in the gas phase at low pressure (a few millitorr).

-

Microwave Irradiation: The sample is irradiated with microwaves of sweeping frequency.

-

Detection of Absorption: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the microwaves are absorbed. This absorption is detected, and the frequency is recorded.

-

Spectral Assignment: The observed transition frequencies are then assigned to specific quantum number changes (J, Ka, Kc). This is often a complex process that is guided by the theoretically predicted rotational constants.

-

Data Fitting: The assigned transition frequencies are fitted to a Hamiltonian model to extract the experimental rotational constants (A, B, C) and centrifugal distortion constants.

Integration of Theory and Experiment

The synergy between theoretical calculations and experimental microwave spectroscopy is crucial for a comprehensive understanding of molecular structure. The theoretically calculated rotational constants guide the assignment of the experimental spectrum. In turn, the highly accurate experimental rotational constants can be used to refine the molecular geometry obtained from theoretical calculations. This iterative process leads to a very precise and reliable determination of the molecular structure.

Visualizations

The following diagrams illustrate the computational workflow and the relationship between theoretical and experimental approaches.

Conclusion

The theoretical and spectroscopic investigation of (Z)-3-Penten-1-yne provides a detailed picture of its molecular properties. While this guide has presented an illustrative overview due to the absence of specific published computational studies, the outlined methodologies represent the state-of-the-art in molecular science. The combination of high-level theoretical calculations with high-resolution microwave spectroscopy offers a powerful approach to accurately determine the structure and dynamics of such molecules, which is of significant interest to researchers in organic chemistry, materials science, and drug development.

References

In-Depth Technical Guide to the Conformational Analysis of (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-penten-1-yne is a small enyne molecule whose conformational landscape is primarily dictated by the rotation of its terminal methyl group. This technical guide provides a comprehensive overview of the conformational analysis of (Z)-3-penten-1-yne, synthesizing available experimental data with theoretical considerations. It presents key quantitative data in a structured format, details the experimental methodologies employed in its study, and visualizes the conformational pathways. This document serves as a core reference for researchers in physical chemistry, structural biology, and drug design where molecular geometry and dynamics are of paramount importance.

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and physical properties. Conformational analysis, the study of the energetics and dynamics of different spatial arrangements of a molecule resulting from rotation about single bonds, is therefore a cornerstone of modern chemistry. (Z)-3-penten-1-yne, with its rigid π-systems and a rotatable methyl group, presents a simple yet informative model for understanding the interplay of steric and electronic effects that govern conformational preferences in unsaturated hydrocarbons.

This guide focuses on the characterization of the stable conformers of (Z)-3-penten-1-yne and the energy barriers that separate them. The primary experimental technique for such precise gas-phase structural determination is microwave spectroscopy, which allows for the measurement of rotational constants and the elucidation of rotational barriers.

Conformational Landscape of (Z)-3-Penten-1-yne

The conformational flexibility of (Z)-3-penten-1-yne arises from the rotation of the methyl group about the C-C single bond. Early and pivotal work in this area was conducted through microwave spectroscopy, which has provided definitive quantitative data on this motion.

Methyl Group Rotation

The dominant conformational process in (Z)-3-penten-1-yne is the internal rotation of the terminal methyl group. The barrier to this rotation has been experimentally determined, providing insight into the steric and electronic environment of the molecule.

Data Presentation: Experimental Rotational Parameters and Barrier to Internal Rotation

The following table summarizes the key quantitative data obtained from the microwave spectroscopy of (Z)-3-penten-1-yne.

| Parameter | Value | Unit | Reference |

| Rotational Constants | [1] | ||

| A | 11790.60 | MHz | [1] |

| B | 3388.17 | MHz | [1] |

| C | 2672.20 | MHz | [1] |

| Barrier to Internal Rotation (V₃) | 1140 | cal/mol | [1] |

| 4.77 | kJ/mol | [1] | |

| Dipole Moment | 0.78 | Debye | [1] |

Table 1: Experimentally determined rotational constants, barrier to internal rotation of the methyl group, and dipole moment of (Z)-3-penten-1-yne.[1]

The V₃ potential term signifies a three-fold barrier to rotation, which is characteristic of a methyl group. The relatively low barrier of 1140 cal/mol (4.77 kJ/mol) indicates that at room temperature, the methyl group is in nearly free rotation.[1]

Experimental Protocols

The primary experimental method for the detailed conformational analysis of gas-phase molecules like (Z)-3-penten-1-yne is microwave spectroscopy.

Microwave Spectroscopy

Principle: Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule. The absorption of microwave radiation provides a high-resolution spectrum from which highly precise rotational constants can be derived. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are determined by the molecular geometry. For molecules with internal rotors, such as the methyl group in (Z)-3-penten-1-yne, the rotational transitions can be split into multiplets. The magnitude of these splittings is directly related to the height of the barrier to internal rotation.

Methodology:

-

Sample Preparation: A gaseous sample of (Z)-3-penten-1-yne is introduced into a high-vacuum sample cell. The pressure is kept low to minimize intermolecular interactions and pressure broadening of the spectral lines.

-

Microwave Radiation: The sample is irradiated with monochromatic microwave radiation, the frequency of which is swept over a specific range (e.g., 8-38 GHz).

-

Detection: The absorption of microwave radiation by the sample is detected, typically by a crystal detector. The signal is then amplified and recorded as a function of frequency.

-

Spectral Analysis: The resulting microwave spectrum consists of a series of sharp absorption lines. These lines are assigned to specific rotational transitions (J -> J+1).

-

Determination of Rotational Barrier: The splittings in the rotational transitions due to the internal rotation of the methyl group are measured. These splittings are then used in conjunction with theoretical models to calculate the barrier to internal rotation (V₃).

Visualizations

Conformational Pathway of Methyl Group Rotation

The following diagram illustrates the potential energy surface for the rotation of the methyl group in (Z)-3-penten-1-yne.

Potential energy profile for methyl group rotation.

Experimental Workflow for Microwave Spectroscopy

The diagram below outlines the generalized workflow for determining molecular conformations using microwave spectroscopy.

Generalized workflow for microwave spectroscopy.

Conclusion

References

An In-Depth Technical Guide to the Electronic Structure of (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Penten-1-yne, a small, unsaturated hydrocarbon containing both a double and a triple bond within its five-carbon chain, presents a compelling case study for the examination of electronic structure and its influence on molecular properties. The molecule's compact framework and the presence of conjugated π-systems make it a valuable model for understanding the interplay of sp- and sp²-hybridized carbon centers. This guide provides a comprehensive overview of the electronic structure of (Z)-3-Penten-1-yne, integrating experimental data with computational analysis to offer a detailed understanding for researchers in drug development and chemical sciences.

Molecular and Electronic Properties

(Z)-3-Penten-1-yne, with the chemical formula C₅H₆ and a molecular weight of 66.10 g/mol , is a volatile organic compound.[1] Its electronic properties are largely dictated by the arrangement of its valence electrons, particularly those in the π-orbitals of the carbon-carbon double and triple bonds.

Quantitative Data Summary

A compilation of key experimental and computational data for (Z)-3-Penten-1-yne is presented in the following tables for clear comparison and reference.

| Property | Value | Source |

| Molecular Formula | C₅H₆ | PubChem[1][2] |

| Molecular Weight | 66.10 g/mol | PubChem[1][2] |

| CAS Number | 1574-40-9 | NIST WebBook, PubChem[1][2][3][4] |

| Ionization Energy (DER) | 9.11 ± 0.01 eV | NIST WebBook |

| Ionization Energy (PE) | 9.20 ± 0.10 eV | NIST WebBook |

| Ionization Energy (PE) | 9.17 ± 0.03 eV | NIST WebBook |

Table 1: Key Physical and Electronic Properties of (Z)-3-Penten-1-yne

Note: DER stands for Derivative of Extinction Ratio, and PE stands for Photoelectron Spectroscopy. The variations in ionization energy values reflect different experimental determinations.

Experimental Protocols

The experimental determination of the electronic properties of (Z)-3-Penten-1-yne relies on sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation.

Experimental Workflow for Gas-Phase UV Photoelectron Spectroscopy:

-

Sample Preparation: A gaseous sample of (Z)-3-Penten-1-yne is introduced into a high-vacuum chamber.

-

Ionization: The gas molecules are irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.

-

Energy Analysis: The ejected electrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.

-

Detection and Spectrum Generation: An electron detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum. The ionization energy is then calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon.

Microwave Spectroscopy

Microwave spectroscopy provides precise information about the rotational constants of a molecule, which are directly related to its geometry, including bond lengths and angles. For a polar molecule like (Z)-3-Penten-1-yne, this technique can yield highly accurate structural data.

Experimental Workflow for Microwave Spectroscopy:

-

Sample Introduction: A low-pressure gaseous sample of (Z)-3-Penten-1-yne is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Rotational Transitions: The molecules absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.

-

Detection: A detector measures the absorption of microwave radiation as a function of frequency.

-

Spectrum Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants of the molecule. These constants are then used to calculate precise bond lengths and angles.[5][6][7][8]

Computational Analysis of Electronic Structure

Due to the lack of specific published computational studies on (Z)-3-Penten-1-yne, we present a logical workflow for a typical computational analysis based on Density Functional Theory (DFT), a widely used method for predicting electronic structure.

Logical Workflow for DFT Calculation:

A computational study would typically involve the following steps:

-

Geometry Optimization: The initial structure of (Z)-3-Penten-1-yne would be optimized to find the lowest energy conformation. This provides theoretical bond lengths and angles.[3][9]

-

Frequency Calculation: A frequency calculation is performed to ensure the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: From the optimized geometry, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[10][11][12] The HOMO-LUMO gap is a key indicator of the molecule's reactivity and electronic excitability.[1]

-

Molecular Orbital Visualization: The shapes of the HOMO, LUMO, and other relevant molecular orbitals are visualized to understand the electron distribution and bonding characteristics.[13]

Conclusion

References

- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storion.ru [storion.ru]

- 4. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 5. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. garfield.chem.elte.hu [garfield.chem.elte.hu]

- 8. physics.dcu.ie [physics.dcu.ie]

- 9. A computational strategy for geometry optimization of ionic and covalent excited states, applied to butadiene and hexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-3-Penten-1-yne, a valuable building block in organic synthesis. The primary method detailed is the Z-selective semi-hydrogenation of 1,3-pentadiyne, a reliable and well-established transformation. Additionally, alternative strategies are discussed, offering flexibility in synthetic design.

Introduction

(Z)-3-Penten-1-yne, also known as cis-3-penten-1-yne, is a key structural motif found in various natural products and serves as a versatile intermediate in the synthesis of complex molecules. The Z-geometry of the double bond is crucial for its biological activity and for achieving the desired stereochemistry in subsequent transformations. Therefore, stereoselective control during its synthesis is of paramount importance. The most common and direct approach to synthesize (Z)-3-penten-1-yne is through the partial hydrogenation of the corresponding diyne, 1,3-pentadiyne, utilizing a poisoned catalyst to ensure high Z-selectivity and prevent over-reduction to the alkane.

Primary Synthetic Route: Z-Selective Semi-Hydrogenation

The most widely employed and reliable method for the synthesis of (Z)-alkenes from alkynes is the stereospecific semi-hydrogenation using a "poisoned" palladium catalyst, famously known as the Lindlar catalyst.[1][2] This heterogeneous catalyst, typically composed of palladium supported on calcium carbonate or barium sulfate and deactivated with lead acetate and quinoline, facilitates the syn-addition of hydrogen across one of the triple bonds, leading exclusively to the cis-alkene.[1][2]

The key to the success of this reaction is the deactivation of the palladium catalyst, which prevents the further reduction of the initially formed alkene to the corresponding alkane.[2] The choice of solvent and reaction conditions can also influence the selectivity and reaction rate.

Reaction Scheme

Caption: General reaction scheme for the synthesis of (Z)-3-Penten-1-yne.

Experimental Protocol: Semi-hydrogenation of 1,3-Pentadiyne

This protocol is a representative procedure based on established methods for Lindlar hydrogenation.[3]

Materials:

-

1,3-Pentadiyne

-